7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine
Description
Properties
Molecular Formula |
C11H11BrFN3 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
7-bromo-4-N-ethyl-8-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11BrFN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
JIEWBDZTJQXCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC(=C(C2=NC=C1N)F)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation and Fluorination of Quinoline Precursors
- Starting from ethyl quinoline-3-carboxylate derivatives, halogenation at the 7-position with bromine is achieved using brominating agents under controlled conditions.
- Fluorination at the 8-position is introduced via selective nucleophilic aromatic substitution or by using fluorinated quinoline intermediates.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination at 7-position | Bromine or N-bromosuccinimide (NBS), solvent (e.g., dichloromethane), 0-25 °C | 85-93% | High regioselectivity achieved by directing groups on quinoline |
| Fluorination at 8-position | Fluorinating agents (e.g., Selectfluor), mild heating | 75-88% | Fluorine introduced post-bromination to avoid side reactions |
Formation of 3,4-Diamino Substitution
- The diamine functionality at positions 3 and 4 is typically introduced by nucleophilic substitution of chloro or nitro precursors on the quinoline ring.
- Amination can be performed using ammonia or ethylamine derivatives under reflux conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Ammonia or ethylamine, solvent (ethanol or DMF), reflux 4-12 h | 70-90% | Control of temperature critical to avoid over-substitution |
N4-Ethylation
- The selective ethylation of the N4 amino group is achieved via alkylation using ethyl halides (e.g., ethyl bromide) or ethyl sulfate under basic conditions.
- Protection/deprotection strategies may be employed to ensure selectivity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N4-ethylation | Ethyl bromide, base (e.g., potassium carbonate), solvent (acetone), room temp to reflux | 75-85% | Selectivity enhanced by steric and electronic effects |
Suzuki-Miyaura Cross-Coupling (Alternative Method)
- A modern approach involves Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated quinoline intermediate to install the ethylamino group or other substituents.
- This method offers mild reaction conditions and high yields.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh3)4 catalyst, base (K2CO3), solvent (toluene/ethanol/water), reflux overnight | 80-95% | Provides high regioselectivity and purity |
Representative Experimental Data Table
| Step | Intermediate/Compound | Reagents | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 1 | Ethyl 7-bromo-4-chloroquinoline-3-carboxylate | POCl3, reflux 1 h | Reflux, inert atmosphere | 88-94% | Extraction, column chromatography |
| 2 | 7-Bromo-8-fluoroquinoline derivative | Selectfluor or equivalent | Mild heating | 75-85% | Crystallization or chromatography |
| 3 | 7-Bromo-8-fluoroquinoline-3,4-diamine | Ammonia/ethylamine, reflux | 4-12 h reflux | 70-90% | Recrystallization |
| 4 | This compound | Ethyl bromide, K2CO3 | Room temp to reflux | 75-85% | Column chromatography |
Research Discoveries and Optimization
- Studies have shown that using phosphorus oxychloride (POCl3) for chlorination of quinoline carboxylates is highly effective, yielding chloro derivatives that are excellent intermediates for further substitution.
- The combination of halogenation and fluorination steps requires careful control of temperature and solvent to prevent decomposition or undesired side reactions.
- Suzuki-Miyaura coupling has been demonstrated as a robust method for introducing complex substituents on quinoline rings, including the ethylamino group at N4, with excellent yields and reproducibility.
- Optimization of alkylation conditions for N4-ethylation has been achieved by adjusting base strength and solvent polarity, improving selectivity and minimizing over-alkylation.
Summary of Preparation Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Classical Halogenation + Amination + Alkylation | Well-established, scalable | Multi-step, requires careful control | 70-90% per step |
| Suzuki-Miyaura Coupling | High selectivity, mild conditions | Requires palladium catalyst, sensitive to moisture | 80-95% |
| Direct Nucleophilic Aromatic Substitution | Simple reagents | Limited to activated substrates | 65-85% |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating certain biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The quinoline scaffold distinguishes this compound from isoquinoline, pyridopyrimidine, and purine derivatives. Key comparisons include:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine | Quinoline | 7-Br, 8-F, N4-ethyl | 284.13 | Potential DNA intercalation |
| 8-Fluoro-3,4-dihydroisoquinoline | Isoquinoline (saturated) | 8-F, N-cyclic amines | ~151.15 | CNS drug candidates |
| IC1 (8-(chloromethyl)-9'-purine-2,6-diamine) | Purine | 8-Cl, 2,6-diamine | ~212.63 | DNA intercalation |
| 7-Bromo-8-fluoroquinoline-3,4-diamine | Quinoline | 7-Br, 8-F | 256.07 | Synthetic intermediate |
Key Observations :
- The ethyl group at N4 in the target compound enhances lipophilicity compared to the non-ethylated analog (256.07 g/mol vs.
- The saturated isoquinoline core in reduces planarity, limiting DNA intercalation efficacy compared to fully aromatic quinolines .
- IC1, a purine derivative, exhibits stronger DNA intercalation than doxorubicin, suggesting that halogenated bicyclic cores (e.g., quinoline) may achieve similar effects with optimized substituents .
Functional and Pharmacological Comparisons
DNA Intercalation Potential
- Target Compound : The bromine and fluorine substituents may enhance DNA binding via hydrophobic and electrostatic interactions. However, steric hindrance from the N4-ethyl group could reduce intercalation efficiency compared to smaller analogs like IC1 .
- IC1 and IC5 : Pyridopyrimidines (e.g., IC5) with methyl groups show comparable intercalation to doxorubicin, indicating that planarity and electron-withdrawing groups are critical for activity .
Biological Activity
7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is a quinoline derivative characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and an ethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The presence of halogens and amino groups in its structure suggests various possible interactions with biological targets.
2. Enzyme Inhibition
Research indicates that quinoline derivatives can inhibit various enzymes. The unique substituents in this compound may allow it to interact with specific enzyme active sites, potentially leading to inhibition. This property could be explored further through molecular docking simulations and in vitro assays.
3. DNA Binding
Some quinoline compounds are known to intercalate with DNA, which is relevant for anticancer applications. The ability of this compound to bind DNA could position it as a candidate for cancer therapy. Studies on similar compounds suggest that modifications in the quinoline structure can enhance DNA binding affinity.
4. Fluorescent Properties
The fluorine substituent in the compound may impart fluorescent properties, making it useful as a probe for biological imaging studies. This characteristic can facilitate the visualization of cellular processes and interactions in real time.
Comparative Analysis with Similar Compounds
To understand the potential of this compound better, it is useful to compare it with other quinoline derivatives:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | DNA Binding |
|---|---|---|---|
| This compound | Potentially high | Potentially high | Potentially high |
| Chloroquine | High | Moderate | Moderate |
| Quinine | High | Low | High |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on related quinoline derivatives provides insights into its potential applications:
- Antimalarial Activity : A study evaluated various quinoline derivatives for their antimalarial properties against Plasmodium species. Compounds with similar structural features exhibited significant activity, suggesting that this compound could also possess similar effects if tested .
- Cytotoxicity Studies : Research involving amino acid conjugates of quinolines demonstrated enhanced cytotoxicity against leukemia cells. The findings indicated that structural modifications significantly impact biological activity .
- Fluorescence Characteristics : Investigations into the fluorescence properties of quinolines have shown their effectiveness as imaging agents in cellular studies. The incorporation of fluorinated groups has been linked to improved fluorescence intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
